molecular formula C19H25NO3 B14919785 N-(3-ethoxy-4-methoxybenzyl)-2-(3-methoxyphenyl)ethanamine

N-(3-ethoxy-4-methoxybenzyl)-2-(3-methoxyphenyl)ethanamine

Cat. No.: B14919785
M. Wt: 315.4 g/mol
InChI Key: LTGDSAMQOQHQJG-UHFFFAOYSA-N
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Description

N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is an organic compound that belongs to the class of amines. This compound features both ethoxy and methoxy functional groups attached to a benzyl and phenethylamine backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzyl chloride and 3-methoxyphenethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-ethoxy-4-methoxybenzyl chloride is reacted with 3-methoxyphenethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE: Lacks the ethoxy group, which may affect its biological activity.

    N-(3-ETHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE: Lacks the methoxy group on the benzyl ring.

    N-(3-ETHOXY-4-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE: Has a different substitution pattern on the phenethylamine moiety.

Uniqueness

N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C19H25NO3/c1-4-23-19-13-16(8-9-18(19)22-3)14-20-11-10-15-6-5-7-17(12-15)21-2/h5-9,12-13,20H,4,10-11,14H2,1-3H3

InChI Key

LTGDSAMQOQHQJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC(=CC=C2)OC)OC

Origin of Product

United States

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